4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-15-12-16(2)27(24-15)20-13-19(22-14-23-20)25-8-10-26(11-9-25)21(28)17-4-6-18(29-3)7-5-17/h4-7,12-14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCPSOISXYBNOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperazine intermediates, followed by their coupling with the pyrimidine core. Common reagents used in these reactions include dimethylformamide (DMF), acetonitrile, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the pyrazole or pyrimidine rings .
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrimidine- and pyridazine-based derivatives with substituted piperazine or pyrazole groups. Below is a structural and functional comparison with analogous compounds from the evidence:
Structural Comparison
Functional and Pharmacological Insights
- In contrast, the 4-chlorobenzoyl group in is electron-withdrawing, which may favor interactions with hydrophobic pockets.
- Solubility and Bioavailability : The sulfonyl-piperazine substituent in increases polarity, likely improving aqueous solubility compared to the target compound’s methoxybenzoyl group.
- Synthetic Accessibility : Compounds like the methyl benzoate derivative simplify synthesis due to fewer stereochemical complexities compared to piperazine-linked analogs.
Biological Activity
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyrimidine is a novel organic molecule that exhibits significant biological activity. Its structural components suggest potential interactions with various biological targets, making it an important subject of research in medicinal chemistry. This article explores its biological activities, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 396.45 g/mol. The compound features a pyrimidine core substituted with a pyrazole moiety and a piperazine ring, which are known to enhance biological activity through diverse mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N8O2 |
| Molecular Weight | 396.45 g/mol |
| IUPAC Name | This compound |
| InChI Key | QIBADYTUWIEFDJ-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the pyrazole and piperazine groups facilitate binding to target proteins involved in various signaling pathways, leading to modulation of biological responses.
Potential Targets
- Kinases : The compound may inhibit specific kinase activities, which are crucial in cell signaling and regulation.
- Inflammatory Mediators : It may modulate the release or activity of pro-inflammatory cytokines such as TNF-α and IL-6, as seen in related pyrazole derivatives .
- Monoamine Oxidase (MAO) : Some derivatives have shown inhibitory effects on MAO-A and MAO-B isoforms, suggesting potential applications in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of compounds like this one. Modifications to the pyrazole or piperazine substituents can significantly impact potency and selectivity.
Key Findings from SAR Studies
- Substituent Variation : Changes in the aromatic substituents on the piperazine ring have been shown to affect binding affinity and selectivity for target enzymes.
- Functional Group Influence : The presence of electron-donating groups (like methoxy) enhances activity against certain targets compared to electron-withdrawing groups .
Case Studies
Several studies have reported on the biological activities of similar compounds, providing insights into the potential efficacy of our compound.
- Anti-inflammatory Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Q & A
Q. What are the recommended synthetic routes for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyrimidine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as nucleophilic substitution at the pyrimidine core followed by piperazinyl coupling. For example, analogous compounds (e.g., piperazinyl-pyridazinones) are synthesized via Buchwald–Hartwig amination or Suzuki-Miyaura cross-coupling for aryl linkages . To optimize efficiency, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Computational reaction path searches using quantum chemical calculations (e.g., DFT) can narrow optimal conditions, as demonstrated in ICReDD’s workflow .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and monitor coupling patterns (e.g., pyrazole-CH at δ 2.1–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254–280 nm) to assess purity. Buffer systems (e.g., ammonium acetate, pH 6.5) improve peak resolution .
- X-Ray Diffraction (XRD) : For crystalline samples, refine structures using SHELXL to resolve bond lengths/angles and validate stereochemistry .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods due to potential dust/aerosol formation.
- Waste Disposal : Follow protocols for halogenated or aromatic heterocycles, as similar pyrimidine derivatives require incineration or neutralization .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the methoxybenzoyl group’s electron-donating effects can be quantified via Mulliken charges .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases) by aligning the pyrimidine core in ATP-binding pockets. Validate with MD simulations to assess stability .
Q. What strategies resolve contradictions in biological activity data across different assay systems for this compound?
- Methodological Answer :
- Assay Standardization : Normalize cell viability assays (e.g., MTT vs. resazurin) using internal controls (e.g., staurosporine).
- Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based). For instance, discrepancies in IC values may arise from membrane permeability differences, which can be tested via parallel artificial membrane permeability assays (PAMPA) .
Q. How does the crystal structure (if available) inform intermolecular interactions and stability under varying conditions?
- Methodological Answer : Refine XRD data with SHELXL to identify key interactions (e.g., π-π stacking between pyrimidine rings, hydrogen bonds involving the methoxy group). Stability under humidity/temperature can be inferred from packing motifs: layered structures may degrade faster than tightly packed polymorphs .
Q. What advanced separation techniques (e.g., chiral chromatography, membrane technologies) are suitable for isolating enantiomers or derivatives?
- Methodological Answer :
- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol gradients for enantiomer resolution.
- Membrane Technologies : Tangential flow filtration (TFF) with 10 kDa membranes can separate macromolecular impurities during scale-up .
Q. How can reaction kinetics and mechanistic studies elucidate the compound’s behavior in catalytic or multi-component reactions?
- Methodological Answer :
- Stopped-Flow Spectroscopy : Monitor fast intermediate formation (e.g., iminium ions in piperazinyl couplings) at millisecond resolution.
- Isotopic Labeling : Use -labeled pyrazole to track regioselectivity in substitution reactions via - HMBC NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
